molecular formula C23H27N3O4 B264501 N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide

カタログ番号 B264501
分子量: 409.5 g/mol
InChIキー: KXNRZZWQUAATAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide, also known as PIM-447, is a small molecule inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases that play important roles in cell proliferation, survival, and metabolism. PIM-447 has shown promise as a therapeutic agent in the treatment of cancer.

作用機序

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide inhibits the activity of PIM kinases, which are involved in a variety of cellular processes that contribute to cancer growth and survival. By inhibiting PIM kinases, N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide can induce apoptosis (cell death) in cancer cells and inhibit their growth.
Biochemical and Physiological Effects
Studies have shown that N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide can inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide has been shown to sensitize cancer cells to other cancer treatments, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

One advantage of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than other types of inhibitors, such as antibodies. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide has shown promise as a therapeutic agent in the treatment of cancer, which makes it an attractive target for further research.
One limitation of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide in lab experiments is that it may not be effective in all types of cancer. Additionally, PIM kinases are involved in a variety of cellular processes, which means that inhibiting them may have unintended consequences.

将来の方向性

There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide. One area of interest is the development of combination therapies that include N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide and other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is interest in exploring the potential of N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide in the treatment of other diseases, such as autoimmune disorders and viral infections. Finally, there is a need for further research on the safety and efficacy of N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide in humans, which will require clinical trials.

合成法

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide has been described in the scientific literature. The compound can be synthesized through a multi-step process involving the coupling of an imidazole derivative with a benzochromene derivative, followed by the addition of a propanamide group. The final product can be purified through column chromatography.

科学的研究の応用

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide has been the subject of numerous scientific studies exploring its potential as a therapeutic agent in the treatment of cancer. These studies have focused on a variety of cancer types, including leukemia, lymphoma, and solid tumors.

特性

製品名

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide

分子式

C23H27N3O4

分子量

409.5 g/mol

IUPAC名

N-(3-imidazol-1-ylpropyl)-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanamide

InChI

InChI=1S/C23H27N3O4/c1-15-20(29-16(2)22(27)25-10-5-12-26-13-11-24-14-26)9-8-18-17-6-3-4-7-19(17)23(28)30-21(15)18/h8-9,11,13-14,16H,3-7,10,12H2,1-2H3,(H,25,27)

InChIキー

KXNRZZWQUAATAL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCCCN4C=CN=C4

正規SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCCCN4C=CN=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。